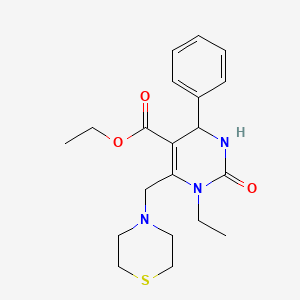![molecular formula C14H17N5O2S B4383846 N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4383846.png)
N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-(4-nitrophenyl)thiourea
Overview
Description
N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-nitrophenyl)thiourea is a synthetic organic compound that features a pyrazole ring and a thiourea moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the pyrazole and nitrophenyl groups suggests it may exhibit unique biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-nitrophenyl)thiourea typically involves the following steps:
Preparation of 5-methyl-1H-pyrazole: This can be synthesized by the cyclization of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid under acidic conditions.
Alkylation: The 5-methyl-1H-pyrazole is then alkylated with 1-bromo-3-chloropropane to form 3-(5-methyl-1H-pyrazol-1-yl)propane.
Thiourea Formation: The alkylated product is reacted with 4-nitrophenyl isothiocyanate under basic conditions to yield N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-nitrophenyl)thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include:
Continuous flow reactors: for the alkylation step to ensure consistent product quality.
Automated purification systems: such as high-performance liquid chromatography (HPLC) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reagent.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: 4-amino derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may act as a lead compound for developing new drugs due to its potential biological activities.
Material Science: Its unique structure could be useful in the design of new materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its functional groups.
Mechanism of Action
The mechanism by which N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-nitrophenyl)thiourea exerts its effects likely involves:
Binding to specific enzymes or receptors: The pyrazole and nitrophenyl groups can interact with biological targets, potentially inhibiting or activating them.
Pathway Modulation: It may affect signaling pathways by altering the activity of key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-chlorophenyl)thiourea
- N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-methoxyphenyl)thiourea
Uniqueness
N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N’-(4-nitrophenyl)thiourea is unique due to the presence of the nitro group, which can undergo specific reactions such as reduction to an amino group, providing additional functional versatility compared to its analogs.
Properties
IUPAC Name |
1-[3-(5-methylpyrazol-1-yl)propyl]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-11-7-9-16-18(11)10-2-8-15-14(22)17-12-3-5-13(6-4-12)19(20)21/h3-7,9H,2,8,10H2,1H3,(H2,15,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTQFHSPUNYNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4383765.png)


![N,N-dibenzyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4383785.png)
![N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4383788.png)
![N,N-dibenzyl-N'-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4383799.png)
![N,N'-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4383802.png)
![N~1~-ALLYL-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B4383804.png)
![2-{[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4383812.png)
![N~1~-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4383819.png)
![N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE](/img/structure/B4383825.png)
![N~3~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4383827.png)
![1-benzyl-3-[(1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4383850.png)
![ETHYL 4-{[({3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B4383854.png)
